

## Application Notes and Protocols for Adrixetinib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Adrixetinib (also known as Q702) is a potent and selective small molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases.[1] These kinases are key regulators of the tumor microenvironment (TME), and their inhibition by Adrixetinib presents a promising strategy in cancer immunotherapy.[2] By targeting these receptors, Adrixetinib remodels the TME to be more immune-stimulatory, primarily by increasing the population of M1 macrophages and CD8+ T cells while decreasing M2 macrophages and myeloid-derived suppressor cells (MDSCs).[3] This application note provides a summary of preclinical data and detailed protocols for the administration of Adrixetinib in mouse xenograft and syngeneic models.

## **Mechanism of Action**

Adrixetinib exerts its anti-tumor effects through a dual mechanism: directly inhibiting tumor cell signaling and modulating the immune landscape within the TME. The inhibition of Axl and Mer on tumor cells can block survival and proliferation pathways. Simultaneously, the inhibition of CSF1R, predominantly expressed on macrophages, shifts the balance from immunosuppressive M2-like tumor-associated macrophages (TAMs) to pro-inflammatory M1-like macrophages. This shift, combined with the effects on Axl and Mer on immune cells, leads to enhanced antigen presentation and T-cell mediated tumor cell killing.[1][2]

Signaling Pathway of **Adrixetinib**'s Targets





Click to download full resolution via product page

Caption: Signaling pathway of **Adrixetinib**'s targets in the TME.

### **Data Presentation**

The following tables summarize the quantitative data from preclinical studies of **Adrixetinib** in a syngeneic mouse model.

Table 1: Adrixetinib Monotherapy in EMT6 Syngeneic Mouse Model



| Treatment Group | Dosage (mg/kg,<br>p.o., q.d.) | Tumor Growth<br>Inhibition (TGI) | Reference |
|-----------------|-------------------------------|----------------------------------|-----------|
| Vehicle Control | -                             | -                                | [4]       |
| Adrixetinib     | 10                            | 54.3%                            | [4]       |
| Adrixetinib     | 30                            | 64.9%                            | [4]       |
| Adrixetinib     | 100                           | 84.6%                            | [4]       |

Table 2: Adrixetinib in Combination with Anti-PD-1 Antibody in EMT6 Syngeneic Mouse Model

| Treatment Group                | Dosage        | Tumor Growth<br>Inhibition (TGI) | Reference |
|--------------------------------|---------------|----------------------------------|-----------|
| Vehicle Control                | -             | -                                | [2]       |
| Adrixetinib                    | Not Specified | Partial Antitumor<br>Activity    | [2]       |
| Anti-PD-1 Ab                   | Not Specified | Partial Antitumor<br>Activity    | [2]       |
| Adrixetinib + Anti-PD-<br>1 Ab | Not Specified | Significantly<br>Enhanced TGI    | [2]       |

Note: Specific quantitative TGI percentages for the combination therapy were not provided in the source material.

## **Experimental Protocols**

The following are detailed protocols for establishing and conducting studies with **Adrixetinib** in mouse models.

## **Protocol 1: Syngeneic Tumor Model (EMT6)**

This protocol is based on the methodology used in the preclinical evaluation of **Adrixetinib**.

#### 1. Cell Culture:



- Culture EMT6 mouse triple-negative breast cancer cells in an appropriate medium (e.g.,
  DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
- 2. Animal Model:
- Use female BALB/c mice, 6-8 weeks of age.
- Acclimatize mice for at least one week before the start of the experiment.
- 3. Tumor Cell Implantation:
- Harvest EMT6 cells and resuspend in sterile PBS or saline at a concentration of 1 x 10<sup>7</sup> cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into the flank of each mouse.
- 4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups.
- 5. Adrixetinib Administration:
- Prepare Adrixetinib formulation for oral gavage at the desired concentrations (e.g., 10, 30, 100 mg/kg).
- Administer the specified dose of Adrixetinib or vehicle control orally, once daily, for the duration of the study (e.g., 14 days).







• For combination studies, administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection at the specified dose and schedule.

#### 6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental Workflow for Syngeneic Model Study





Click to download full resolution via product page

Caption: Workflow for a syngeneic mouse model study with **Adrixetinib**.



# Protocol 2: Human Tumor Xenograft Model (General Protocol)

While specific quantitative data for **Adrixetinib** in a human tumor xenograft model is not publicly available, this general protocol can be adapted for such studies.

- 1. Cell Line Selection and Culture:
- Select a human cancer cell line of interest (e.g., A549 for lung cancer, HCT116 for colon cancer).[5][6]
- Culture the cells in the recommended medium and conditions.
- 2. Animal Model:
- Use immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks of age.[7]
- These mice lack a functional immune system, which prevents the rejection of human cells.
- 3. Tumor Cell Implantation:
- Harvest and resuspend the human tumor cells in a mixture of sterile PBS and Matrigel (1:1 ratio) to improve tumor take rate.
- Subcutaneously inject 100-200  $\mu$ L of the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
- 4. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth and randomize mice as described in Protocol 1.
- 5. Adrixetinib Administration:
- Prepare and administer Adrixetinib as described in Protocol 1.
- 6. Efficacy Evaluation:







• Evaluate efficacy as described in Protocol 1. Note that in this model, the therapeutic effect will be primarily on the tumor cells and any human immune cells if a humanized mouse model is used, rather than the mouse's endogenous immune system.

Experimental Workflow for Xenograft Model Study





Click to download full resolution via product page

Caption: General workflow for a human tumor xenograft study.



## Conclusion

**Adrixetinib** has demonstrated significant anti-tumor activity in preclinical mouse models, driven by its unique mechanism of targeting Axl, Mer, and CSF1R. The provided data and protocols offer a solid foundation for researchers to design and execute further studies to explore the full potential of this promising cancer therapeutic. Future investigations in various human tumor xenograft models will be crucial to further delineate its efficacy across different cancer types.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Establishment of human tumor xenografts in immunodeficient mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of human tumor xenografts in immunodeficient mice [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. A549 Xenograft Model Altogen Labs [altogenlabs.com]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. Advancing Humanized NSG Mice for Immuno-Oncology Efficacy Testing [jax.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Adrixetinib Administration in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856184#adrixetinib-administration-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com